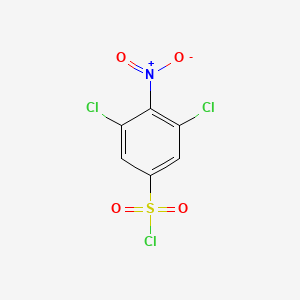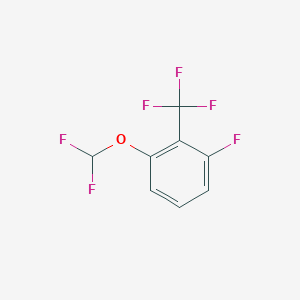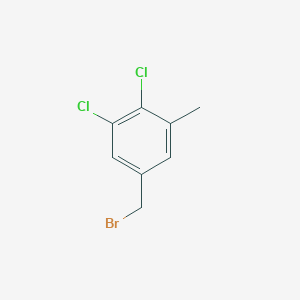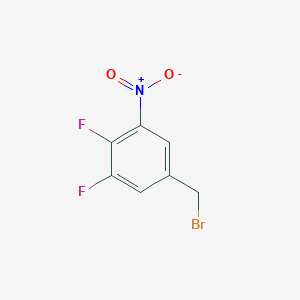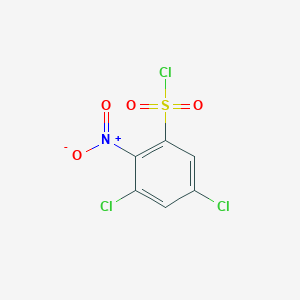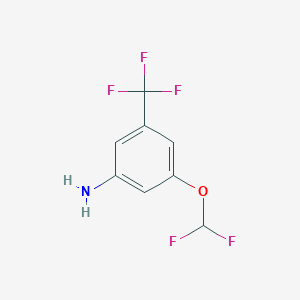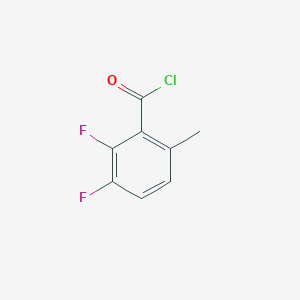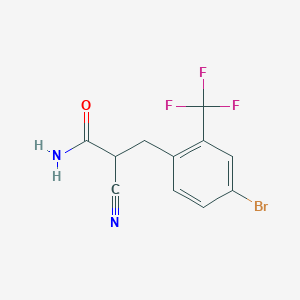
3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of compounds similar to “3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide” can be determined through crystallography and computational methods. For example, the crystal and molecular structure of certain adducts have been elucidated, showing specific geometrical features.
Chemical Reactions Analysis
The chemical properties, including reactivity and stability, of similar compounds are largely determined by the functional groups present in the molecule. The isocyanate group, in particular, is highly reactive towards nucleophiles, enabling a wide range of chemical transformations.
Aplicaciones Científicas De Investigación
Immunosuppressive Applications : A study by Knecht & Löffler (1998) discusses the inhibition of dihydroorotate dehydrogenase by various compounds, including those structurally related to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide". This enzyme inhibition has implications for immunosuppressive therapy, particularly in the context of disease-modifying antirheumatic drugs (Knecht & Löffler, 1998).
Molecular Structure and Crystallography : Ghosh et al. (2000) and Ghosh, Zheng, & Uckun (1999) have conducted studies on the molecular structure and crystallography of compounds analogous to "this compound". These studies focus on the potential of these compounds as inhibitors of enzymes like Bruton's tyrosine kinase (BTK), which has implications in pharmacology and medicinal chemistry (Ghosh et al., 2000); (Ghosh, Zheng, & Uckun, 1999).
Antimicrobial Activity : Doraswamy & Ramana (2013) explored the synthesis and characterization of compounds with a structure similar to "this compound", evaluating their potential as antimicrobial agents. Their findings suggest the usefulness of these compounds in developing new antimicrobial drugs (Doraswamy & Ramana, 2013).
Synthesis and Application in Drug Development : The synthesis of Nilotinib, a significant antitumor agent, involves a reaction with a compound structurally similar to "this compound". This highlights its role in the synthesis of important pharmacological agents (Wang Cong-zhan, 2009).
Insecticidal Applications : Li et al. (2012) researched the synthesis of certain pyrrole derivatives, which include structures analogous to "this compound", and evaluated their insecticidal activities. Such studies are crucial for developing new pesticides (Li et al., 2012).
Pharmacophore Mapping and Antimicrobial Agents : Bąk et al. (2020) conducted a consensus-based pharmacophore mapping for carboxamide derivatives, including those related to "this compound", as potential antimicrobial agents. This research is significant for understanding the structural requirements for antimicrobial efficacy (Bąk et al., 2020).
Synthesis and Biological Assessment : The synthesis and biological assessment of certain acetamide and propionamide derivatives related to "this compound" have been explored by Ghazzali et al. (2012). Their work contributes to the development of compounds with potential biological activities (Ghazzali et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]-2-cyanopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O/c12-8-2-1-6(3-7(5-16)10(17)18)9(4-8)11(13,14)15/h1-2,4,7H,3H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUHMARTGGWPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


